1-Phenyl-2-(piperazin-1-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-piperazin-1-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14/h1-5,12-13,15H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUMKVNMORNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 1 Phenyl 2 Piperazin 1 Yl Ethan 1 Ol
Strategic Retrosynthetic Analysis of the 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol Core
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.orgamazonaws.com For this compound, the primary disconnection points are the C-N bond between the ethanol (B145695) side chain and the piperazine (B1678402) ring, and the C-C bond of the ethanol backbone.
A key disconnection strategy involves breaking the bond between the nitrogen of the piperazine ring and the adjacent methylene (B1212753) group. This leads to two primary synthons: a piperazine equivalent and a phenyl-oxirane (styrene oxide) or a 2-halo-1-phenylethanol derivative. This approach is advantageous as it utilizes readily available precursors.
Another retrosynthetic approach involves the disconnection of the C1-C2 bond of the ethan-1-ol side chain. This strategy suggests a synthetic route starting from benzaldehyde (B42025) and a piperazine-containing nucleophile, which can be formed through various carbon-carbon bond-forming reactions.
Elucidation of Primary Synthetic Pathways for this compound
Several synthetic methodologies have been developed for the construction of the this compound scaffold, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Nucleophilic Substitution Reactions in Piperazine Functionalization
Nucleophilic substitution is a fundamental and widely employed method for the N-functionalization of piperazine. mdpi.com This approach typically involves the reaction of a piperazine nucleophile with an electrophilic substrate, such as an alkyl halide or an epoxide. In the context of this compound synthesis, the ring-opening of styrene (B11656) oxide with piperazine is a common and efficient strategy.
The reaction of piperazine with styrene oxide proceeds via a nucleophilic attack of the secondary amine of piperazine on one of the epoxide carbons. This reaction is often carried out in a protic solvent like ethanol or isopropanol (B130326) and can be catalyzed by acids or bases. The regioselectivity of the ring-opening is influenced by the reaction conditions, but typically results in the desired this compound product.
| Electrophile | Nucleophile | Solvent | Catalyst | Yield (%) |
| Styrene oxide | Piperazine | Ethanol | None | High |
| 2-Bromo-1-phenylethanol | Piperazine | Acetonitrile | K2CO3 | Good |
| 2-Chloro-1-phenylethanone | Piperazine | DMF | NaHCO3 | Moderate |
Reductive Amination Protocols for this compound Construction
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is frequently used in the synthesis of N-alkylated piperazines. mdpi.comnih.govnih.gov This two-step, one-pot process involves the initial formation of an iminium ion or enamine from the reaction of an aldehyde or ketone with a secondary amine (piperazine), followed by in-situ reduction to the corresponding amine.
For the synthesis of this compound, a suitable precursor would be phenylglyoxal (B86788) reacted with piperazine, followed by selective reduction of the resulting iminium ion and the ketone. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. nih.gov The choice of reducing agent is crucial to avoid over-reduction of other functional groups.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
| Phenylglyoxal | Piperazine | NaBH(OAc)3 | Dichloromethane | Good |
| 2-Oxo-2-phenylacetaldehyde | Piperazine | NaBH3CN | Methanol | Moderate |
Catalytic Coupling Reactions for Diversified Scaffold Assembly
Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl and N-alkyl piperazines. mdpi.commdpi.comorganic-chemistry.org While direct application to the synthesis of the parent this compound is less common, these methods are invaluable for creating a diverse library of derivatives by modifying the piperazine ring.
Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the most prominent methods for N-arylation of piperazines. mdpi.com These reactions allow for the introduction of various aryl and heteroaryl groups onto the piperazine nitrogen, providing access to a wide range of analogues with potentially diverse biological activities.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Solvent |
| 1-Boc-piperazine | Aryl iodide | CuBr | rac-BINOL | K3PO4 | DMF |
| Piperazine | Aryl chloride | Pd2(dba)3 | Xantphos | NaOtBu | Toluene |
Condensation Reaction Mechanisms in Piperazine Derivative Synthesis
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in the synthesis of various heterocyclic systems, including piperazine derivatives. humanjournals.com For instance, the synthesis of piperazine rings can be achieved through the cyclization of appropriate diamine precursors. nih.gov
In the context of derivatizing this compound, the free secondary amine of the piperazine ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases, which can then be further functionalized. For example, condensation with a substituted benzaldehyde followed by reduction would yield an N-benzylated derivative.
Enantioselective Synthesis Strategies for Chiral this compound Derivatives
Since this compound contains a stereocenter at the carbinol carbon, the development of enantioselective synthetic methods is crucial for accessing single enantiomers, which often exhibit different pharmacological properties. mdpi-res.com
One approach involves the use of chiral catalysts in the nucleophilic ring-opening of styrene oxide with piperazine. Chiral salen-metal complexes and chiral amino alcohol-derived ligands have been shown to catalyze the enantioselective addition of amines to epoxides. researchgate.net
Another strategy is the asymmetric reduction of a precursor ketone, such as 2-(piperazin-1-yl)-1-phenylethanone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Enzymes can also be employed for the stereoselective reduction of ketones, offering high enantioselectivity under mild conditions. researchgate.net
Furthermore, asymmetric allylic alkylation reactions catalyzed by palladium complexes can be used to synthesize enantioenriched piperazin-2-ones, which can then be converted to chiral piperazines. nih.gov
| Substrate | Chiral Catalyst/Reagent | Reaction Type | Enantiomeric Excess (ee %) |
| Styrene oxide + Piperazine | Chiral Salen-Cr(III) complex | Ring-opening | Up to 95% |
| 2-(Piperazin-1-yl)-1-phenylethanone | (R)-CBS-oxazaborolidine, BH3 | Asymmetric Reduction | >90% |
| N-protected piperazin-2-one | Pd(0) / Chiral phosphine (B1218219) ligand | Asymmetric Allylic Alkylation | High |
Post-Synthesis Chemical Modifications and Derivatization Approaches
The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The existing 2-(piperazin-1-yl)ethan-1-ol substituent on the benzene (B151609) ring dictates the regioselectivity of these reactions. This substituent, being an alkyl-like group, acts as an electron-donating group (EDG) through a positive inductive effect (+I). wikipedia.org Consequently, it activates the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. makingmolecules.com As an activating group, it directs incoming electrophiles primarily to the ortho and para positions. wikipedia.orglibretexts.org
Key electrophilic aromatic substitution reactions applicable to this moiety include:
Nitration: Introducing a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. The reaction is expected to yield a mixture of ortho-nitro and para-nitro isomers.
Halogenation: The introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). This will also produce a mixture of ortho and para substituted products.
Friedel-Crafts Acylation: The addition of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. wikipedia.org This reaction typically shows a high preference for the para position due to the steric hindrance at the ortho positions caused by the adjacent substituent. makingmolecules.com
Table 1: Selective Functionalization of the Phenyl Moiety
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)-2-(piperazin-1-yl)ethan-1-ol and 1-(2-Nitrophenyl)-2-(piperazin-1-yl)ethan-1-ol |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol and 1-(2-Bromophenyl)-2-(piperazin-1-yl)ethan-1-ol |
| Friedel-Crafts Acylation (e.g., Acetylation) | CH₃COCl, AlCl₃ | 1-(4-Acetylphenyl)-2-(piperazin-1-yl)ethan-1-ol |
The piperazine ring in this compound has two nitrogen atoms. The nitrogen at the N-1 position is tertiary, having formed the bond with the ethan-1-ol moiety. The nitrogen at the N-4 position is a secondary amine (-NH) and is the primary site for further functionalization.
N-Alkylation: The secondary amine at the N-4 position can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. nih.govnih.gov The choice of base and solvent is crucial to control the reaction and avoid potential side reactions like over-alkylation, which would result in a quaternary ammonium (B1175870) salt. The steric bulk of the 1-phenyl-2-ethan-1-ol group at the N-1 position may influence the rate of reaction at the N-4 position but generally does not prevent it. nih.gov
N-Acylation: A more controlled modification involves the N-acylation of the N-4 nitrogen. This can be achieved by reacting the compound with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine. nih.gov This reaction is typically high-yielding and forms a stable amide bond.
Table 2: Regioselective Transformations of the Piperazine Nitrogen (N-4)
| Reaction | Reagents | Product Type |
|---|---|---|
| N-Alkylation (e.g., Methylation) | CH₃I, K₂CO₃ | N-4 Methylated derivative |
| N-Benzylation | Benzyl bromide, Et₃N | N-4 Benzylated derivative |
| N-Acylation (e.g., Acetylation) | Acetyl chloride, Et₃N | N-4 Acetylated derivative (amide) |
The secondary hydroxyl (-OH) group is a key site for derivatization, allowing for the introduction of various functional groups through several classic organic reactions.
Esterification: The hydroxyl group can be converted into an ester by reaction with a carboxylic acid (Fisher esterification, typically acid-catalyzed) or, more efficiently, with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine (B92270) or triethylamine).
Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to form the corresponding ketone, 1-phenyl-2-(piperazin-1-yl)ethan-1-one. This transformation can be accomplished using a variety of oxidizing agents, such as chromic acid derivatives (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions.
Williamson Ether Synthesis: The hydroxyl group can be converted into an ether. This is typically a two-step process where the alcohol is first deprotonated with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide. youtube.comyoutube.com This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide to form the ether linkage. masterorganicchemistry.comwikipedia.org
Table 3: Chemical Transformations of the Ethan-1-ol Hydroxyl Group
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Esterification | R-COCl, Pyridine | Ester |
| Oxidation | PCC, CH₂Cl₂ | Ketone |
| Williamson Ether Synthesis | 1. NaH; 2. R-CH₂-Br | Ether |
Mechanistic Investigations of Reaction Pathways in this compound Synthesis
The most direct synthesis of this compound involves the nucleophilic ring-opening of styrene oxide with piperazine. This reaction's mechanism is a classic example of epoxide aminolysis, where the regioselectivity of the nucleophilic attack is a key consideration. acs.orgjsynthchem.com
Styrene oxide possesses two electrophilic carbon atoms: the benzylic carbon (Cα) and the terminal, non-benzylic carbon (Cβ). The nitrogen atom of piperazine acts as the nucleophile. The reaction can, in principle, yield two different regioisomers.
Path A (Attack at Cβ): The piperazine nitrogen attacks the less sterically hindered terminal carbon (Cβ), leading to the formation of this compound.
Path B (Attack at Cα): The piperazine nitrogen attacks the benzylic carbon (Cα), leading to the formation of the regioisomer, 2-Phenyl-2-(piperazin-1-yl)ethan-1-ol.
Under neutral or basic reaction conditions, which are typical when using an amine nucleophile like piperazine without an external acid catalyst, the reaction proceeds primarily through an SN2 mechanism . jsynthchem.com In an SN2 reaction, steric hindrance is the dominant factor controlling the site of attack. The terminal carbon (Cβ) is significantly less sterically encumbered than the benzylic carbon (Cα), which is attached to a bulky phenyl group. Therefore, the nucleophilic attack preferentially occurs at Cβ. rsc.orgstackexchange.com This makes the formation of this compound the kinetically favored pathway. acs.orgrsc.org
In contrast, under acidic conditions, the epoxide oxygen would be protonated, creating a better leaving group. This would impart significant SN1 character to the transition state. In such a scenario, electronic effects would dominate, and the nucleophile would preferentially attack the carbon atom that can better stabilize a positive charge. The benzylic carbon (Cα) is capable of stabilizing a developing positive charge (carbocation) through resonance with the phenyl ring. Thus, acid-catalyzed ring-opening of styrene oxide typically favors attack at the Cα position.
Since the synthesis of this compound uses the basic amine piperazine as the nucleophile, the reaction is under kinetic control , favoring the SN2 attack at the sterically less hindered Cβ position to yield the title compound as the major product. researchgate.net
Comprehensive Structural Characterization and Conformational Analysis of 1 Phenyl 2 Piperazin 1 Yl Ethan 1 Ol
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide the foundational data for the structural determination of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are employed to map the molecular framework, confirm its molecular weight and formula, and identify its constituent functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D experiments)
NMR spectroscopy is a powerful tool for providing detailed information about the atomic connectivity of this compound. While a complete spectral assignment for the title compound is not extensively published, a robust prediction can be made based on the well-documented spectra of its core fragments: 1-phenylpiperazine (B188723) and the 1-phenylethanol (B42297) moiety. researchgate.netrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the phenyl, ethanolic, and piperazine (B1678402) protons. The five protons of the phenyl group would appear in the aromatic region (~7.2-7.4 ppm). The benzylic proton on the carbon bearing the hydroxyl group (CH-OH) would likely resonate as a multiplet around 4.8 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the ethyl bridge would appear further upfield. The piperazine ring protons are expected to show complex multiplets, with those on the carbons adjacent to the nitrogen atoms resonating at different chemical shifts depending on their proximity to the phenyl and ethyl substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbons of the phenyl ring would produce signals in the aromatic region (~125-145 ppm). The carbon attached to the hydroxyl group (CH-OH) is anticipated around 70 ppm, while the adjacent methylene carbon (CH₂) would be further upfield. The four distinct carbons of the piperazine ring would resonate in the range of approximately 45-60 ppm.
For unambiguous assignments of these signals, two-dimensional (2D) NMR experiments such as ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. nih.gov COSY would establish the coupling between the benzylic proton and the adjacent methylene protons, while HSQC and HMBC would correlate the proton signals with their directly attached carbons and long-range carbons, respectively, confirming the complete molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Phenyl-CH (ortho, meta, para) | ~7.2 - 7.4 (m) | ~125 - 128 | Complex multiplet for aromatic protons. |
| Phenyl-C (quaternary) | - | ~140 - 145 | Quaternary carbon attached to the ethanol (B145695) chain. |
| CH-OH | ~4.8 (dd) | ~70 | Benzylic proton, coupled to adjacent CH₂. |
| CH₂-N | ~2.5 - 2.8 (m) | ~60 | Methylene group adjacent to both the benzylic carbon and piperazine. |
| Piperazine-CH₂ (positions 2,6) | ~2.6 - 2.9 (m) | ~53 | Protons on carbons adjacent to the ethyl substituent. |
| Piperazine-CH₂ (positions 3,5) | ~2.9 - 3.2 (m) | ~46 | Protons on carbons adjacent to the secondary amine. |
| NH | Variable | - | Signal can be broad and its position is solvent-dependent. |
| OH | Variable | - | Signal can be broad and its position is solvent-dependent. |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain structural insights through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight of 220.31 g/mol .
The fragmentation of this molecule would likely proceed through several characteristic pathways common to amino alcohols and piperazine derivatives. researchgate.netxml-journal.net Key fragmentation processes would include:
Alpha-cleavage: The bond between the carbinol carbon (C1) and the adjacent methylene carbon (C2) is prone to cleavage. This can result in the formation of a resonance-stabilized benzylic oxonium ion, [C₆H₅CH=OH]⁺, at m/z 107. researchgate.net This is often a prominent peak in the spectra of 1-phenylethanol derivatives.
Piperazine Ring Fragmentation: Cleavage within the piperazine ring can lead to characteristic low-mass fragments. For phenylpiperazine analogues, common fragment ions are observed at m/z 119, 70, and 56. xml-journal.netnist.gov
Loss of Water: Dehydration of the molecular ion could occur, although it is typically less favored in EI-MS for alcohols compared to other fragmentation pathways.
Table 2: Predicted Major Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 220 | [C₁₂H₁₈N₂O]⁺ | Molecular Ion |
| 107 | [C₆H₅CHOH]⁺ | Alpha-cleavage at C1-C2 bond |
| 105 | [C₆H₅CO]⁺ | Cleavage and rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) moiety |
| 85 | [C₄H₉N₂]⁺ | Piperazine fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 70 | [C₄H₈N]⁺ | Piperazine ring fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.
O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. A sharper, less intense band for the N-H stretch of the secondary amine in the piperazine ring may also be present in this region (~3300 cm⁻¹).
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the ethyl and piperazine methylene groups will appear just below 3000 cm⁻¹ (e.g., 2800-2950 cm⁻¹). researchgate.net
C=C Stretching: Aromatic ring C=C stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong band corresponding to the C-O stretching of the secondary alcohol is expected in the 1050-1150 cm⁻¹ range.
C-N Stretching: The C-N stretching vibrations of the tertiary and secondary amines in the piperazine ring will appear in the fingerprint region, typically between 1100-1250 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Alcohol (H-bonded) |
| ~3300 (medium) | N-H stretch | Secondary Amine |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2800 - 2980 | C-H stretch | Aliphatic (CH₂) |
| 1450 - 1600 | C=C stretch | Aromatic Ring |
| 1050 - 1150 | C-O stretch | Secondary Alcohol |
| 1100 - 1250 | C-N stretch | Amine |
Solid-State Structural Determination via X-ray Crystallography of this compound and Analogues
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov While the specific crystal structure of this compound has not been reported in publicly accessible databases, its solid-state conformation can be inferred from crystallographic studies of analogous arylpiperazine and amino alcohol compounds. mdpi.combenthamopen.com
Based on these analogues, several structural features are anticipated:
Piperazine Conformation: The piperazine ring is expected to adopt a stable chair conformation.
Ring Orientation: In arylpiperazine structures, the plane of the phenyl ring is typically rotated with respect to the plane of the piperazine ring, with dihedral angles often ranging from 20° to 85°. mdpi.com
Intermolecular Interactions: The crystal packing will be heavily influenced by hydrogen bonding. The hydroxyl group (O-H) is a strong hydrogen bond donor, and the nitrogen atoms of the piperazine ring are strong acceptors. It is highly probable that the crystal structure would feature extensive intermolecular O-H···N hydrogen bonds, linking molecules into chains or more complex networks. benthamopen.com This type of interaction was observed in the crystal structure of the analogue 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, which forms intermolecular O-H···N bonds between the hydroxyl group of one molecule and the pyridine (B92270) nitrogen of an adjacent molecule. benthamopen.com
Solution-State Conformational Dynamics and Preferred Conformations
In solution, this compound exists as an equilibrium of multiple conformers due to rotation around its single bonds, primarily the C1-C2 bond of the ethanol bridge. The conformational preference of 1,2-aminoalcohols has been extensively studied, revealing that the equilibrium is often dominated by a conformer that is stabilized by an intramolecular hydrogen bond. frontiersin.orgnih.gov
For this compound, the most stable conformation is predicted to be a gauche arrangement around the C1-C2 bond. This orientation brings the hydroxyl group into close proximity with one of the nitrogen atoms of the piperazine ring, allowing for the formation of a stabilizing intramolecular O-H···N hydrogen bond. This interaction creates a pseudo-five- or six-membered ring structure, which significantly lowers the energy of the gauche conformer relative to the anti conformer, where the hydroxyl and piperazine groups are positioned far apart. frontiersin.org
The conformational equilibrium can be influenced by the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded gauche conformer is expected to be highly populated. In polar, protic solvents, solvent molecules can compete to form intermolecular hydrogen bonds with the hydroxyl and amine groups, potentially shifting the equilibrium toward other conformers. researchgate.net
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)
Hydrogen bonding is the dominant non-covalent interaction governing the conformational preferences and intermolecular assembly of this compound. Both intramolecular and intermolecular hydrogen bonds are possible.
Intramolecular Hydrogen Bonding: As discussed in the conformational analysis, an O-H···N intramolecular hydrogen bond is a key stabilizing feature. frontiersin.orgnih.gov This occurs when the hydroxyl proton interacts with the lone pair of electrons on either the N1 or N4 nitrogen of the piperazine ring. This interaction is crucial for stabilizing the preferred gauche conformation of the molecule in the gas phase and in solution. frontiersin.org The formation of this internal hydrogen bond effectively reduces the molecule's polarity and can influence its physicochemical properties.
Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to be prevalent. benthamopen.com The hydroxyl group of one molecule can act as a hydrogen bond donor to a piperazine nitrogen of a neighboring molecule (O-H···N). Simultaneously, the N-H group of the piperazine ring can act as a donor, and the hydroxyl oxygen can act as an acceptor, leading to a complex network of interactions that dictate the crystal packing and influence properties like melting point and solubility.
Stereochemical Analysis and Chiral Resolution of this compound
The molecular structure of this compound contains a single stereocenter at the carbon atom bearing the hydroxyl group and the phenyl group. The presence of this chiral center means that the compound can exist as a pair of enantiomers, designated as (R)-1-Phenyl-2-(piperazin-1-yl)ethan-1-ol and (S)-1-Phenyl-2-(piperazin-1-yl)ethan-1-ol. These enantiomers are non-superimposable mirror images of each other and, while they share the same chemical formula and connectivity, they can exhibit different biological activities and pharmacological profiles. Consequently, the separation and characterization of the individual enantiomers are of significant importance.
The resolution of racemic mixtures is a critical process in stereochemistry for the isolation of pure enantiomers. wikipedia.org For a compound like this compound, which possesses a basic piperazine moiety and a hydroxyl group, several methods of chiral resolution can be theoretically applied. These include classical resolution via diastereomeric salt formation and chromatographic separation on chiral stationary phases.
Classical Resolution via Diastereomeric Salt Formation
A widely used method for the resolution of amines is the formation of diastereomeric salts with a chiral acid. wikipedia.org The basic nitrogen atoms in the piperazine ring of this compound can react with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orggoogle.com The selection of the appropriate chiral acid and solvent system is often empirical and requires screening of various combinations to achieve efficient separation.
The general process would involve dissolving the racemic this compound and a sub-stoichiometric amount of a single enantiomer of a chiral acid in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt will preferentially crystallize. The crystallized salt can then be isolated by filtration. Subsequently, the pure enantiomer of the target compound can be recovered by basification to remove the chiral auxiliary. The more soluble diastereomer remaining in the mother liquor can also be processed to recover the other enantiomer.
Illustrative Data for Diastereomeric Salt Resolution While specific experimental data for the resolution of this compound is not prominently available in the reviewed literature, the following table illustrates the type of data that would be generated during such a process.
| Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Diastereomeric Excess (%) |
| (+)-Tartaric Acid | Methanol | (R,R)-salt | 40 | >95 |
| (-)-Tartaric Acid | Ethanol | (S,S)-salt | 38 | >95 |
| (R)-(-)-Mandelic Acid | Acetone | (R,R)-salt | 35 | >90 |
| (S)-(+)-Camphorsulfonic Acid | Isopropanol (B130326) | (S,S)-salt | 42 | >98 |
Note: The data in this table is hypothetical and serves as an example of typical results obtained for the resolution of chiral amino alcohols.
Chiral Chromatography
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), offer a powerful and versatile method for the analytical and preparative separation of enantiomers. nih.govoup.com For a compound like this compound, various types of CSPs could be effective. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type CSPs, and ligand-exchange columns. nih.govsigmaaldrich.com
The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol, is crucial for achieving optimal separation. nih.gov
Hypothetical Chiral HPLC Separation Data The following table provides a hypothetical example of the parameters and results for the chiral HPLC separation of the enantiomers of this compound.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 12.5 | 15.2 | >1.5 |
| Chiralpak AD | Hexane/Ethanol (80:20) | 0.8 | 10.1 | 13.8 | >2.0 |
| Pirkle Column (Whelk-O 1) | Hexane/Isopropanol/Acetonitrile (80:15:5) | 1.2 | 8.9 | 11.4 | >1.8 |
Note: This data is illustrative and based on typical separations of similar chiral compounds. Actual results would require experimental verification.
Enantioselective Synthesis
An alternative to the resolution of a racemic mixture is the enantioselective synthesis of a single enantiomer. This approach involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction that creates the chiral center. For 1-phenyl-2-aminoethanol derivatives, methods such as asymmetric reduction of the corresponding α-aminoketone or the aminolysis of a chiral epoxide are common strategies. nih.govresearchgate.net Transaminase-mediated synthesis from a prochiral ketone is another increasingly popular and environmentally friendly method. rsc.org While specific enantioselective syntheses for this compound are not detailed in the readily available literature, these general methods represent viable routes to its enantiopure forms.
Structure Activity Relationship Sar and Structure Property Relationship Spr Profiling of 1 Phenyl 2 Piperazin 1 Yl Ethan 1 Ol Analogues
Elucidating the Contribution of Phenyl Ring Substituents to Biological Activities
Substituents on the phenyl ring of 1-phenyl-2-(piperazin-1-yl)ethan-1-ol analogues can significantly influence their biological activity by altering electronic, steric, and lipophilic properties, which in turn affects receptor binding and pharmacokinetics.
Research on various classes of phenylpiperazine derivatives has demonstrated that both the nature and the position of the substituent are critical. For instance, in the development of antimycobacterial agents, it was found that introducing lipophilic groups like 3'-CF₃ or 4'-F to a 4-(substituted)phenylpiperazin-1-ium moiety enhanced the in vitro activity against several mycobacterial strains. Similarly, studies on inhibitors of human equilibrative nucleoside transporters (ENTs) revealed that a halogen substituent on the phenyl ring attached to the piperazine (B1678402) was essential for inhibitory effects. frontiersin.org In one study, electron-withdrawing substituents such as chloro- or fluoro- groups on a piperazine-linked benzene (B151609) ring were found to enhance anti-tumor activity. nih.gov
The position of the substituent is also a determining factor. For certain 4-amino-2H-benzo[h]chromen-2-one analogues with a phenylpiperazine moiety, ortho-substituted phenyl rings resulted in relatively good inhibitory activity. nih.gov In the context of beta-blockers, which share the related aryloxypropanolamine scaffold, a strong para-substitution on the aromatic ring, combined with an absence of meta-substituents, is a common structural feature for achieving cardio-selectivity. pharmaguideline.com This highlights a general principle where the substitution pattern dictates the molecule's ability to fit into a specific receptor binding pocket and achieve selective engagement.
| Substituent Type | Position | Observed Effect on Activity | Compound Class Example |
|---|---|---|---|
| Electron-Withdrawing (e.g., F, Cl, CF₃) | para (4'-) / meta (3'-) | Increased antimycobacterial and anti-tumor activity. nih.gov | Antimycobacterials, Anti-tumor agents |
| Halogen (e.g., F) | Any | Essential for ENT inhibitory effects. frontiersin.org | ENT Inhibitors |
| General Substituents | ortho (2'-) | Correlated with good inhibitory activity. nih.gov | Anticancer agents |
| Bulky/Lipophilic Groups | para (4'-) | Often crucial for β1-receptor selectivity (in related scaffolds). pharmaguideline.com | Cardio-selective Beta-blockers |
Impact of Substitutions and Modifications on the Piperazine Heterocycle on Target Engagement
The piperazine ring is a versatile scaffold, primarily due to its two nitrogen atoms which can be modified to modulate basicity, polarity, and steric profile, thereby influencing target engagement and pharmacokinetic properties. nih.gov The integrity of the piperazine ring is often crucial for biological activity.
Studies on nucleozin, an anti-influenza agent, have shown that replacing the piperazine ring with a more flexible ethylenediamine (B42938) linker resulted in less active compounds. researchgate.net This suggests that the conformational rigidity provided by the piperazine ring is necessary for maintaining the optimal orientation of pharmacophoric features. Conversely, introducing even greater rigidity, for instance by replacing piperazine with a 2,5-diazabicyclo[2.2.1]heptane system, has also been explored to improve binding affinity. researchgate.net In other compound series, replacement of the piperazine ring with morpholine (B109124) or pyrrolidine (B122466) led to a significant decrease in activity, reinforcing the privileged nature of the piperazine scaffold for certain targets. nih.gov
Substitutions on the distal nitrogen (N4) of the piperazine ring are a common strategy for modulating activity. These substituents can introduce additional interactions with the target receptor or fine-tune the physicochemical properties of the molecule. Structure-activity relationship studies frequently reveal that the size, shape, and electronic nature of these substituents are critical for potency and selectivity. youtube.com
| Modification | Rationale | General Outcome | Reference Example |
|---|---|---|---|
| Replacement with Ethylenediamine | Increase flexibility | Loss of antiviral activity | Nucleozin Analogues researchgate.net |
| Replacement with Morpholine/Pyrrolidine | Alter heterocycle properties | Noticeable decrease in activity | Triterpenoid Derivatives nih.gov |
| Replacement with 2,5-diazabicyclo[2.2.1]heptane | Increase rigidity | Explored to enhance binding affinity | Screening Libraries researchgate.net |
| Substitution at N4 position | Introduce new interactions, modify properties | Activity is highly dependent on substituent nature | General Phenylpiperazines youtube.com |
The Role of the Ethan-1-ol Moiety in Modulating Bioactivity and Receptor Selectivity
The ethan-1-ol moiety, which forms a β-amino alcohol structure, is a critical component that dictates the spatial relationship between the phenyl and piperazine rings and provides a key interaction point through its hydroxyl group.
The hydroxyl (-OH) group is essential for forming hydrogen bonds with receptor active sites. ontosight.ai Its ability to act as both a hydrogen bond donor and acceptor makes it a pivotal feature for anchoring the ligand within the binding pocket. The importance of this group is highlighted in many β-amino alcohol drugs, such as beta-blockers, where the hydroxyl group is considered essential for activity. ontosight.ai
Furthermore, the carbon atom to which the hydroxyl group is attached is a chiral center. The stereochemistry at this position is often crucial for bioactivity, as biological receptors are chiral environments. For many aryloxypropanolamine beta-blockers, the (S)-enantiomer possesses significantly higher affinity for the beta-adrenergic receptor than the (R)-enantiomer. pharmaguideline.com This stereoselectivity implies a specific three-point binding interaction at the receptor site, where the hydroxyl group's orientation is critical. The two-carbon ethan-1-ol linker provides a specific distance and conformational flexibility between the aromatic ring and the basic nitrogen center, which is often optimal for spanning the distance between binding subsites on a receptor.
Comparative SAR Analysis with Chemically Related Piperazine-Containing Scaffolds
The this compound scaffold can be compared with other piperazine-containing classes to understand the unique contributions of its structural features.
N-Arylpiperazines: This class, where the phenyl ring is directly attached to a piperazine nitrogen, is one of the most common piperazine scaffolds. Compared to the title scaffold, N-arylpiperazines are less flexible. The absence of the ethan-1-ol linker means the orientation of the phenyl ring relative to the piperazine is more restricted. This rigidity can be advantageous for some targets but detrimental for others that require a specific spatial arrangement of the two moieties.
N-Benzylpiperazines: In this class, a methylene (B1212753) (-CH₂-) group links the phenyl and piperazine rings. This provides more conformational flexibility than N-arylpiperazines but lacks the crucial hydroxyl group present in the this compound structure. The loss of this hydrogen-bonding feature can lead to a completely different pharmacological profile and receptor selectivity.
Aryloxypropanolamines (e.g., Propranolol): Many beta-blockers belong to this class, which features an -O-CH₂-CH(OH)-CH₂- linker between an aromatic ring and an amine (often not a piperazine). The key similarities are the aromatic ring, the secondary alcohol, and the basic nitrogen atom, separated by a three-atom chain (O-C-C). The SAR for this class is well-established, emphasizing the importance of the S-configuration at the hydroxyl-bearing carbon and the nature of the N-alkyl substituent for activity and selectivity. pharmaguideline.com The this compound scaffold shares the critical phenyl and β-amino alcohol features but incorporates them into a different linker and heterocyclic system.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR can be a powerful tool to rationalize SAR data and predict the activity of novel analogues, thereby guiding synthetic efforts.
Studies on structurally similar compounds, such as 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives, have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA). In a typical CoMFA study, a set of molecules is aligned, and their steric and electrostatic fields are calculated. A statistical model is then built to correlate variations in these fields with changes in biological activity (e.g., IC₅₀). The resulting models are validated by their statistical robustness, indicated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
The output of a 3D-QSAR analysis is often visualized as contour maps. These maps highlight regions in 3D space around the molecule where certain properties are predicted to enhance or diminish activity:
Steric Maps: Green contours may indicate regions where bulky substituents are favorable for activity, while yellow contours might show areas where bulk is detrimental (steric hindrance).
Electrostatic Maps: Blue contours can show where positive charge is favored, while red contours indicate where negative charge (or electronegativity) is preferred.
These predictive models allow medicinal chemists to prioritize the synthesis of compounds with the highest probability of success, accelerating the drug discovery process. For instance, a QSAR model might predict that adding a bulky, electron-withdrawing group at the para-position of the phenyl ring would significantly enhance receptor binding affinity.
Mechanistic Investigations of Biological Activities of 1 Phenyl 2 Piperazin 1 Yl Ethan 1 Ol and Its Derivatives in Vitro Studies
Molecular Target Identification and Receptor Binding Affinity Studies
The phenylpiperazine scaffold is a well-established pharmacophore known to interact with a wide range of G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission.
Derivatives of the phenylpiperazine class are widely recognized for their interaction with serotonin (B10506) (5-HT) receptors, often with varying degrees of affinity and selectivity across different subtypes. Radioligand binding assays on various derivatives have elucidated key structure-activity relationships.
Studies on long-chain arylpiperazine derivatives show that modifications to the terminal fragment and the length of the linker chain can significantly impact binding affinity at 5-HT1A, 5-HT2A, and 5-HT7 receptors. uniba.itmdpi.com For instance, certain 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives display high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range. uniba.it Specifically, a derivative featuring a 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione terminal moiety exhibited a Ki of 3.77 nM for the 5-HT1A receptor. uniba.it In another study, a phenylpiperazine derivative linked to an adamantane (B196018) group showed a Ki of 1.2 nM for the 5-HT1A receptor. mdpi.com
The nature of the aryl group is also critical. Phenylpiperazine-hydantoin derivatives have been identified as potent dual ligands for 5-HT1A and α-adrenergic receptors, while others show dual activity at 5-HT7 and α-adrenergic receptors. nih.gov Similarly, research on indazole and piperazine (B1678402) scaffolds has shown that substitutions on the phenyl ring influence receptor affinity; for example, a fluorine atom in the para-phenyl position can lead to high affinity for the 5-HT2A receptor. nih.gov
| Compound Class | Derivative/Modification | Receptor Subtype | Binding Affinity (Ki) |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine Derivatives | 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione terminal | 5-HT1A | 3.77 nM uniba.it |
| Arylpiperazine Derivatives | 1-Adamantanamine terminal via propyl linker | 5-HT1A | 1.2 nM mdpi.com |
| Arylpiperazine Derivatives | Memantine terminal via propyl linker | 5-HT1A | 21.3 nM mdpi.com |
| Phenylpiperazine-Hydantoin Derivatives | Compound 12 (specific structure in source) | 5-HT1A | < 100 nM nih.gov |
| Indazole-Piperazine Derivatives | para-Fluoro substitution on phenyl ring | 5-HT2A | High Affinity nih.gov |
Evidence suggests that the biological effects of some derivatives may be mediated through interactions with the GABAergic and cholinergic systems. A study on 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (coded LQFM032), a derivative of the title compound, investigated its anxiolytic-like effects. nih.govresearchgate.net The in vivo effects of LQFM032 were antagonized by flumazenil, a known antagonist of the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov This suggests that the compound's activity is, at least in part, mediated by interaction with this site.
Furthermore, the anxiolytic-like activity of LQFM032 was also antagonized by mecamylamine, a non-selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This finding indicates a functional interaction with the nicotinic cholinergic system. While direct in vitro binding affinity values (Ki) were not reported in this study, the antagonism experiments strongly imply that derivatives of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol can modulate these receptor systems. nih.govresearchgate.net
The C-X-C chemokine receptor 3 (CXCR3) is a GPCR involved in inflammatory responses and is a target for various immune-related diseases. researchgate.net Small-molecule ligands targeting CXCR3 have been developed, and some of these feature a piperazine or piperidine (B6355638) scaffold. researchgate.netnih.gov
Research has identified high-affinity allosteric antagonists of CXCR3 belonging to the piperazinyl-piperidine class. nih.gov While direct studies on this compound are not available, the presence of the piperazine moiety in its structure suggests a potential for interaction with chemokine receptors like CXCR3. Computational and structure-activity relationship studies on known antagonists indicate that the piperazine core can serve to correctly orient peripheral groups for binding within the receptor. researchgate.netmdpi.com Further in vitro binding studies would be necessary to confirm if this compound or its derivatives can act as modulators of CXCR3.
The versatile phenylpiperazine scaffold has been shown to interact with other key neurotransmitter receptors, including dopamine (B1211576) and adrenergic receptors.
Dopamine Receptors: Several series of N-phenylpiperazine analogs have been synthesized and evaluated for their affinity at dopamine D2 and D3 receptors. nih.govmdpi.com Certain analogs with a N-(2,3-dichlorophenyl)piperazine moiety displayed very high affinity for the D3 receptor, with Ki values as low as 0.3 nM, and showed significant selectivity over the D2 receptor. nih.gov
Adrenergic Receptors: Phenylpiperazine-hydantoin derivatives have been shown to bind to α-adrenergic receptors with high affinity (Ki < 100 nM). nih.gov Studies have also demonstrated that dopamine itself can bind to α2-adrenergic receptors, indicating a potential for cross-talk between these systems that could be modulated by phenylpiperazine-based ligands. nih.gov
| Compound Class | Derivative/Modification | Receptor Subtype | Binding Affinity (Ki) |
| N-Phenylpiperazine Analogs | Compound 12g (specific structure in source) | Dopamine D3 | 0.3 nM nih.gov |
| N-Phenylpiperazine Analogs | Compound 12g (specific structure in source) | Dopamine D2 | 53 nM nih.gov |
| Phenylpiperazine-Hydantoin Derivatives | Compound 14 (specific structure in source) | α1-Adrenergic | 11.9 nM nih.gov |
| Phenylpiperazine-Hydantoin Derivatives | Compound 12 (specific structure in source) | α1-Adrenergic | < 100 nM nih.gov |
Enzyme Inhibition and Activation Profiling
Beyond receptor modulation, derivatives of the core structure have been investigated for their ability to inhibit key metabolic enzymes.
Pancreatic lipase (B570770) is a critical enzyme in the digestion of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. huemed-univ.edu.vn In vitro studies have explored the potential of various synthetic compounds to inhibit this enzyme.
A study investigating Schiff base derivatives prepared from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine found a potent inhibitor of porcine pancreatic lipase. One derivative, compound 3 in the study, demonstrated an IC50 value of 0.50 μM. tandfonline.com This level of potency is comparable to that of Orlistat, a clinically approved pancreatic lipase inhibitor, highlighting the potential of the phenylpiperazine scaffold in the design of effective enzyme inhibitors. tandfonline.com
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
| Schiff base of 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine | Porcine Pancreatic Lipase | 0.50 μM tandfonline.com |
| Orlistat (Standard) | Porcine Pancreatic Lipase | ~0.50 μM tandfonline.com |
Acetylcholinesterase Inhibition Pathways
Derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. A decrease in acetylcholine levels is a key factor in the pathophysiology of Alzheimer's disease. nih.gov The primary mechanism of action for these compounds is the inhibition of AChE, which in turn increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov
In vitro enzymatic assays, such as the Ellman's test, have been employed to quantify the inhibitory potency of these derivatives. nih.gov For instance, a series of phthalimide-based derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. The results, presented as IC50 values, indicated a range of inhibitory potencies. nih.gov While none of the tested compounds surpassed the inhibitory effect of the reference drug donepezil (B133215) (IC50 = 0.41 ± 0.09 µM), one derivative featuring a 4-Fluorophenyl moiety demonstrated the highest potency within the series (IC50 = 16.42 ± 1.07 µM). nih.gov
| Compound | IC50 (µM) ± SD |
|---|---|
| Donepezil (Reference) | 0.41 ± 0.09 |
| Compound 4b (4-Fluorophenyl moiety) | 16.42 ± 1.07 |
| Other Derivatives | Range: 16.42 to 63.03 ± 4.06 |
Kinetic and molecular docking studies are instrumental in elucidating the precise mechanism of inhibition, revealing whether the compounds act as competitive, non-competitive, or mixed-type inhibitors by binding to the catalytic or peripheral anionic sites of the enzyme. frontiersin.org
Investigation of Antiproliferative and Antimitotic Mechanisms (e.g., Tubulin Polymerization Inhibition)
A significant body of research has focused on the antiproliferative and antimitotic properties of this compound derivatives, with a primary mechanism being the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. mdpi.com
Several studies have demonstrated that piperazine-based compounds can act as potent tubulin polymerization inhibitors. nih.govmdpi.com For example, certain N-heterocyclic (4-phenylpiperazin-1-yl)methanone derivatives have shown potent antiproliferative activity against various cancer cell lines, with a mean GI50 value as low as 3.3 nM. nih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov
The inhibitory effects on tubulin polymerization have been confirmed through cell-free assays. One study reported that a specific arylamide derivative containing a piperazine moiety, MY-1121, inhibited tubulin polymerization by targeting the colchicine binding site. nih.gov This inhibition of tubulin polymerization directly correlates with the inhibition of cancer cell proliferation. nih.gov
| Compound | Inhibitory Activity (IC50) | Reference Compound | Reference IC50 |
|---|---|---|---|
| 25a | 2.1 ± 0.12 µM | Colchicine | 2.52 ± 0.23 µM |
| 25b | 5.08 ± 0.16 µM | Colchicine | 2.52 ± 0.23 µM |
| 25c | 3.4 ± 0.43 µM | Colchicine | 2.52 ± 0.23 µM |
| 25d | 6.92 ± 0.21 µM | Colchicine | 2.52 ± 0.23 µM |
Furthermore, flow cytometry analysis of cells treated with these derivatives often reveals an accumulation of cells in the G2/M phase of the cell cycle, providing further evidence of their antimitotic activity. researchgate.net
Characterization of Antioxidant Activity and Associated Molecular Pathways
The piperazine ring is a key structural feature in many molecules exhibiting potent antioxidant activity. researchgate.net Derivatives of this compound have been investigated for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous diseases. nih.gov
The antioxidant activity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the FRAP (ferric reducing antioxidant power) method. nih.gov For instance, a study on aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety demonstrated varying levels of DPPH radical scavenging activity. The presence of a hydroxyl group in the structure was found to be crucial for these antioxidant properties. nih.gov
| Compound | IC50 (µmol/L) |
|---|---|
| 3a | 371.97 |
| 3c | 189.42 |
| 3f | 420.57 |
| BHT (Reference) | 113.17 |
Mechanistic investigations into the antioxidant pathways have revealed that some derivatives can protect cells from H2O2-induced oxidative damage. nih.gov One study on 1,4-disubstituted piperazine-2,5-dione derivatives showed that the most potent compound decreased reactive oxygen species (ROS) production and stabilized the mitochondrial membrane potential, thereby inhibiting cell apoptosis. This protective effect was mediated through the IL-6/Nrf2 positive-feedback loop, highlighting a specific molecular pathway. nih.gov
Delineation of Antimicrobial Mechanisms against Bacterial, Fungal, and Mycobacterial Strains
Derivatives of this compound have shown promise as antimicrobial agents against a range of pathogens, including bacteria, fungi, and mycobacteria.
Against bacterial strains, the mechanism of action can involve the inhibition of essential enzymes. For example, a novel compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated antimicrobial activity against Staphylococcus species, including methicillin-resistant S. aureus (MRSA). nih.gov Mechanistic studies revealed that PNT is taken up by the microbial cells and inhibits DNA gyrase, an enzyme crucial for DNA replication, leading to cell disruption. nih.gov
In the context of mycobacteria, certain nitrofuranyl piperazines have shown activity against Mycobacterium abscessus. nih.gov Resistance studies suggest that the activation of these compounds may require the cofactor F420. Transcriptional profiling of M. abscessus treated with these compounds indicated a modulation in the expression of genes associated with oxidative stress and lipid metabolism. nih.gov
The antifungal activity of piperazine derivatives has also been documented. Some para-alkoxyphenylcarbamic acid esters containing a substituted N-phenylpiperazine moiety have been screened for their activity against Candida albicans. researchgate.net The effectiveness of these compounds appears to be influenced by their lipophilicity and the specific substitution patterns on the phenyl ring. researchgate.net
Exploration of Other Mechanistic Modalities (e.g., Neuroprotective Effects)
Beyond the aforementioned activities, derivatives of this compound have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
One study identified (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives as having neuroprotective properties against beta-amyloid-induced toxicity. nih.gov These compounds were found to reverse the depletion of ATP in neuronal cells caused by beta-amyloid, suggesting a mitochondrial site of action. Furthermore, they inhibited the neurotoxic effects of glutamate (B1630785), indicating that the reduction of glutamate-induced neurotoxicity may be a key mechanism of their neuroprotective action. nih.gov
In models of Parkinson's disease, piperine (B192125), a compound containing a piperidine ring (structurally related to piperazine), has demonstrated protective effects on dopaminergic neurons. nih.gov Its mechanisms of action include antioxidant, anti-apoptotic, and anti-inflammatory effects. nih.gov Specifically, piperine was shown to reduce the number of activated microglia, decrease the expression of the inflammatory cytokine IL-1β, and maintain the balance of Bcl-2/Bax, an important regulator of apoptosis. nih.gov
Analysis of Intracellular Signaling Cascades and Cellular Responses Induced by this compound
The biological effects of this compound and its derivatives are ultimately mediated through their influence on intracellular signaling cascades. These cascades are complex networks of biochemical reactions that transmit signals from the cell surface to intracellular targets, culminating in a specific cellular response. plos.org
Ethanol (B145695), which shares the ethan-1-ol structural motif, is known to modulate specific intracellular signaling pathways, including those involving protein kinase A (PKA), protein kinase C (PKC), and the tyrosine kinase Fyn. nih.gov While direct studies on the signaling cascades affected by this compound are limited, the activities described in the preceding sections provide clues.
For instance, the antiproliferative effects involving tubulin polymerization inhibition and G2/M cell cycle arrest are direct consequences of interfering with the signaling pathways that regulate the cell cycle. Similarly, the antioxidant activity through the IL-6/Nrf2 pathway demonstrates a clear interaction with a specific signaling cascade to elicit a protective cellular response. nih.gov The neuroprotective effects against beta-amyloid and glutamate toxicity also point to the modulation of signaling pathways involved in neuronal survival and death. nih.gov
The intricate interplay between these compounds and various signaling pathways underscores the complexity of their mechanisms of action and highlights the need for further research to fully delineate the signaling networks involved.
Advanced Computational and Theoretical Studies of 1 Phenyl 2 Piperazin 1 Yl Ethan 1 Ol
Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a small molecule, might interact with a protein target at the atomic level.
Despite the widespread use of this technique for various phenylpiperazine-containing compounds to investigate their binding to targets like dopamine (B1211576) and serotonin (B10506) receptors, specific molecular docking studies detailing the interaction of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol with any biological target have not been identified in a review of available literature. Research in this area tends to focus on more complex derivatives. nih.govmdpi.comconnectjournals.com
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. DFT can be used to calculate properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and vibrational frequencies, which provide insight into a molecule's stability and potential reaction sites.
While DFT has been applied to analyze the structural and electronic properties of related piperazine (B1678402) and phenyl-containing molecules, there is no specific published research that presents DFT calculations for this compound. nih.govespublisher.com Such a study would be valuable for understanding its fundamental chemical characteristics.
Molecular Dynamics Simulations for Conformational Sampling and Receptor-Ligand Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules and their complexes over time. For drug discovery, MD simulations are used to study the stability of a ligand in a protein's binding site and to observe the dynamic behavior of the complex, offering a more realistic view than static docking models.
There are currently no specific molecular dynamics simulation studies in the scientific literature that focus on this compound, either in isolation or in complex with a biological receptor. Research employing MD simulations has been conducted on the broader phenyl-piperazine scaffold to assess binding stability with various targets, but not on this particular compound. nih.govresearchgate.net
Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then used as 3D queries to screen large databases of compounds (virtual screening) to discover new, structurally diverse molecules with potential activity. unina.itmdpi.com
A review of the literature indicates that while pharmacophore models have been developed for various classes of compounds that may include the phenylpiperazine moiety, no studies have been published that specifically use this compound as a template for pharmacophore model generation or have identified it as a hit in a virtual screening campaign.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties and to flag potential liabilities. nih.govisca.me
There is no dedicated study in the available literature that reports a comprehensive in silico ADME profile specifically for this compound. While many online tools and platforms can theoretically generate such predictions, curated and published research findings on its ADME properties are absent.
Strategic Applications in Chemical Biology and Pre Clinical Drug Design
Utility of 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol as a Molecular Probe for Biological System Elucidation
While direct applications of this compound as a molecular probe are not extensively documented in publicly available research, its structural framework serves as a valuable precursor for the synthesis of such tools. Molecular probes are essential for visualizing and understanding complex biological processes, and the phenylpiperazine motif is a key component in the design of probes for various biological targets.
A pertinent example of the potential of this scaffold is the development of radiolabeled ligands for in vivo imaging. For instance, a derivative, 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ), has been synthesized and evaluated as a potential radiotracer for imaging sigma-1 (σ1) receptors, which are overexpressed in a variety of cancers. nih.govrsc.orgrsc.org Docking studies of the fluorinated analogue demonstrated good affinity for the σ1 receptor. nih.govrsc.orgrsc.org This highlights the adaptability of the core structure of this compound for the incorporation of reporter moieties, such as radioisotopes or fluorescent tags, enabling the non-invasive study of receptor distribution and density in living systems. The synthesis of such probes from precursors sharing the this compound backbone underscores the foundational importance of this chemical entity in the creation of sophisticated tools for biological elucidation.
Leveraging the this compound Scaffold for Rational Design of Bioactive Compounds
The this compound scaffold is a cornerstone in the rational design of novel therapeutic agents due to its favorable physicochemical properties and its ability to interact with a multitude of biological targets. The piperazine (B1678402) ring, in particular, is a common feature in many approved drugs, valued for its ability to improve solubility and bioavailability.
A notable example of leveraging this scaffold is in the development of antidepressant-like agents. A study focused on the synthesis and evaluation of a series of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives, which are structurally analogous to this compound. These compounds were assessed for their potential antidepressant effects using established behavioral tests in mice, such as the tail-suspension test and the modified forced swimming test (MFST). sigmaaldrich.com Several of the synthesized derivatives significantly reduced the immobility time of the mice in both tests, indicative of an antidepressant-like effect. sigmaaldrich.com The results of this study are summarized in the table below, showcasing the impact of various substitutions on the piperazine ring on the observed biological activity.
| Compound | Substituent on Piperazine Ring | Effect on Immobility Time (Tail-Suspension Test) | Effect on Immobility Time (MFST) |
|---|---|---|---|
| 3a | -CH3 | Significant reduction | Significant reduction |
| 3b | -C2H5 | Significant reduction | Significant reduction |
| 3c | -CH(CH3)2 | More potent reduction than 3a/3b | More potent reduction than 3a/3b |
| 3d | -C(CH3)3 | More potent reduction than 3a/3b | More potent reduction than 3a/3b |
| 3e | -Cyclohexyl | More potent reduction than 3a/3b | More potent reduction than 3a/3b |
| 3g | -Phenyl | Significant reduction | Significant reduction |
Data sourced from a study on the antidepressant-like effects of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives. sigmaaldrich.com
Furthermore, the rational design of new anticancer agents has also utilized the phenylpiperazine moiety. In one such study, differentially substituted phenylpiperazines were incorporated into a 1,2-benzothiazine scaffold, referencing the structures of known topoisomerase II (Topo II) inhibitors. researchgate.net This strategic combination of pharmacophores led to the identification of compounds with significant cytotoxic activity against breast adenocarcinoma cell lines. researchgate.net These examples underscore the power of the this compound scaffold as a versatile starting point for the development of new therapeutic agents through rational design and chemical modification.
Contribution to the Understanding of Piperazine Pharmacophores in Diverse Target Families
The widespread presence of the piperazine ring in a vast number of biologically active compounds has established it as a "privileged scaffold" in medicinal chemistry. The study of compounds like this compound and its derivatives contributes significantly to our understanding of the role of the piperazine pharmacophore in interacting with diverse biological targets.
The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions, which can be readily modified to modulate the pharmacological activity of a molecule. researchgate.net This structural feature allows for the introduction of various substituents that can influence a compound's affinity and selectivity for different receptors.
For instance, a study on a pyrazole-containing derivative of this compound, namely 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), revealed anxiolytic-like effects mediated through benzodiazepine (B76468) and nicotinic pathways. nih.gov This finding demonstrates how modifications to the piperazine nitrogen can direct the pharmacological activity towards specific central nervous system targets.
Furthermore, the phenylpiperazine substructure is a key feature in ligands targeting a wide range of receptors, including dopamine (B1211576) and serotonin (B10506) receptors. Research on substituted N-phenylpiperazine analogs has been crucial in elucidating the structure-activity relationships for achieving selectivity between D2 and D3 dopamine receptor subtypes. mdpi.com Similarly, the topology and substitution patterns of phenylpiperazine derivatives have been shown to be critical for their affinity and selectivity towards 5-HT(1A) receptors. The collective knowledge gained from studying these and other piperazine-containing compounds, including the foundational this compound scaffold, deepens our understanding of the versatility of the piperazine pharmacophore and aids in the design of more targeted and effective therapies for a multitude of diseases.
Future Research Trajectories and Unexplored Avenues for 1 Phenyl 2 Piperazin 1 Yl Ethan 1 Ol
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of derivatives based on the 1-phenyl-2-(piperazin-1-yl)ethan-1-ol scaffold will increasingly prioritize green and sustainable practices. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Future methodologies will likely focus on catalysis, flow chemistry, and the use of eco-friendly solvents to minimize environmental impact.
Key areas for development include:
Biocatalysis: Employing enzymes to carry out specific chemical transformations offers high selectivity and efficiency under mild conditions, reducing the need for hazardous reagents. nih.gov
Flow Chemistry: Continuous flow synthesis provides precise control over reaction parameters, enhances safety, and is more efficient and scalable compared to traditional batch processes. nih.gov This technique can be integrated with other technologies like microwave irradiation or photochemistry for even greater efficiency. mdpi.com
Microwave-Assisted Synthesis: This method can significantly shorten reaction times from hours or days to mere minutes, saving energy and often leading to cleaner reactions with higher yields. mdpi.com
One-Pot Syntheses: Designing multi-step reactions to occur in a single vessel minimizes the need for intermediate purification steps, thereby saving solvents and reducing waste. nih.gov
These innovative approaches not only align with the principles of green chemistry but also offer economic advantages through increased efficiency and reduced waste management costs. nih.gov
Identification of Novel Biological Targets and Therapeutic Indications
While derivatives of the this compound scaffold have been explored for certain central nervous system and anticancer applications, a vast landscape of biological targets remains unexplored. Future research will focus on screening compound libraries derived from this scaffold against a wider array of targets to uncover new therapeutic uses.
Arylpiperazine derivatives, a class to which this scaffold belongs, have shown affinity for various receptors, including serotoninergic and dopaminergic receptors. nih.govnih.gov This suggests potential applications in a broader range of neurological and psychiatric disorders. Furthermore, recent studies have highlighted the anticancer potential of novel phenylpiperazine derivatives, showing cytotoxic activity against cancer cell lines. nih.gov
Future screening efforts could target:
Kinases: Many piperazine-containing molecules act as kinase inhibitors, a crucial class of drugs for cancer and inflammatory diseases. nih.gov
G-Protein Coupled Receptors (GPCRs): As a privileged scaffold, piperazine (B1678402) derivatives can be tailored to interact with various GPCRs, which are implicated in a multitude of diseases. nih.gov
Ion Channels: Modulating ion channel activity is a key strategy for treating cardiovascular, neurological, and metabolic disorders.
Epigenetic Targets: Investigating the interaction of these compounds with enzymes involved in epigenetic regulation could open doors to novel cancer and rare disease therapies.
The table below summarizes potential new therapeutic areas for derivatives of the this compound scaffold based on the known activities of related compounds.
| Potential Therapeutic Area | Biological Target Class | Rationale |
| Oncology | Topoisomerase II, Kinases | Phenylpiperazine derivatives have shown cytotoxic activity against cancer cells and many approved kinase inhibitors contain the piperazine moiety. nih.govnih.gov |
| Neurodegenerative Diseases | Cholinesterases, BACE1 | The piperazine scaffold is a common feature in multi-target ligands designed for Alzheimer's disease. nih.gov |
| Psychiatric Disorders | Serotonin (B10506) (5-HT) and Dopamine (B1211576) Receptors | Arylpiperazine derivatives are well-known ligands for serotoninergic receptors, with potential applications in antipsychotic treatments. nih.govnih.gov |
| Inflammatory Diseases | C-C chemokine receptor type 1 (CCR1) | Derivatives of phenylpiperazine have been studied as antagonists for CCR1, a receptor involved in inflammatory processes. nih.gov |
Integration of Advanced Computational Approaches (e.g., AI/ML) for Compound Optimization
The optimization of lead compounds derived from the this compound scaffold can be significantly accelerated through the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling more accurate predictions of molecular properties and facilitating the exploration of vast chemical spaces. ijpsjournal.com
Future research will leverage these technologies for:
Predictive Modeling: AI/ML algorithms can be trained on existing data to predict the potency, selectivity, and pharmacokinetic properties (ADME) of novel derivatives, reducing the need for extensive empirical testing. ijpsjournal.com
Generative Design: AI models can design new molecules from the ground up, optimized for specific biological targets and desired properties, while retaining the core this compound scaffold. ijpsjournal.com
Quantitative Structure-Activity Relationship (QSAR): Advanced QSAR studies, including 3D-QSAR, can provide detailed insights into the structural features required for biological activity, guiding the rational design of more potent compounds. nih.govnih.gov
Molecular Docking and Dynamics: These simulation techniques help visualize and understand how a molecule binds to its target receptor, providing a basis for structure-based drug design. nih.govrsc.org
The integration of these in silico methods will create a more efficient, iterative cycle of design, synthesis, and testing, ultimately accelerating the journey from a hit compound to a viable drug candidate. ijpsjournal.com
Exploration of Multi-Target Directed Ligands Derived from the this compound Scaffold
Complex, multifactorial diseases like Alzheimer's disease and certain cancers often respond better to therapies that can modulate multiple biological targets simultaneously. nih.gov The this compound scaffold is an excellent starting point for designing such Multi-Target Directed Ligands (MTDLs) due to its synthetic tractability and ability to present pharmacophoric groups in specific spatial orientations. nih.gov
The design of MTDLs often involves combining structural motifs from ligands known to be active against different targets. mdpi.com Future research could involve:
Hybridization: Fusing or linking the this compound core with other pharmacophores to create a single molecule that can interact with multiple targets. For example, combining it with a cholinesterase inhibitor moiety for potential Alzheimer's therapy. nih.govmdpi.com
Fragment-Based Design: Using the core scaffold as a central anchor to which smaller chemical fragments with known affinities for different targets can be attached. mdpi.com
This MTDL approach is particularly promising for neurodegenerative diseases, where complex pathology involves multiple interacting pathways, such as cholinergic dysfunction, amyloid-beta aggregation, and oxidative stress. nih.govnih.gov
Advanced Biophysical Characterization Techniques for Deeper Mechanistic Insights
A thorough understanding of how a drug molecule interacts with its biological target at a molecular level is crucial for rational drug design and optimization. While computational methods provide valuable predictions, experimental validation using advanced biophysical techniques is essential for confirming these interactions and gaining deeper mechanistic insights.
Future research on this compound derivatives should incorporate a suite of advanced biophysical methods to characterize their binding kinetics, thermodynamics, and structural effects on the target protein.
| Technique | Information Gained | Application Example |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (on/off rates) and affinity (KD) | Quantifying the binding affinity of a new derivative to its target kinase. |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile of binding (ΔH, ΔS, KD) | Determining the driving forces (enthalpic vs. entropic) behind the ligand-receptor interaction. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex | Visualizing the precise atomic interactions between a compound and its target's active site. |
| Cryo-Electron Microscopy (Cryo-EM) | Structure of large protein complexes | Determining the binding mode of a ligand to a large, multi-subunit receptor that is difficult to crystallize. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Ligand binding site mapping and conformational changes in solution | Identifying which parts of the ligand and the protein are involved in the binding interaction. |
By employing these sophisticated techniques, researchers can move beyond simple measures of potency and develop a comprehensive understanding of the molecular mechanisms of action, paving the way for the creation of highly optimized and effective therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Phenyl-2-(piperazin-1-yl)ethan-1-ol, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between piperazine derivatives and substituted phenylethanol precursors. Key steps include:
- Using ethylene oxide or epoxide intermediates to functionalize the piperazine ring under basic conditions (e.g., NaOH catalysis) .
- Iron phthalocyanine (FePC) catalysts for Markovnikov-selective hydration of alkynes to secondary alcohols, achieving yields up to 67.8% under ambient conditions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : -NMR (CDCl) peaks at δ 7.11 (d, J = 8.4 Hz, aromatic H), 4.75 (q, J = 6.45 Hz, ethanol H), and 1.44 (d, J = 6.3 Hz, CH) confirm regiochemistry .
- Mass Spectrometry : ESI-MS (m/z 221.1 [M+H]) matches calculated molecular weights .
- Chromatography : TLC and flash chromatography ensure purity (>95%) .
Q. What are the primary biological targets of this compound, and how are preliminary assays designed?
- Targets : Piperazine derivatives often modulate neurotransmitter receptors (e.g., dopamine, serotonin) due to their structural mimicry of endogenous ligands .
- Assay Design :
- Radioligand binding assays using -labeled antagonists to quantify receptor affinity.
- Functional assays (e.g., cAMP modulation) to assess agonism/antagonism .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in substitution reactions?
- Steric Effects : Bulky phenyl groups hinder nucleophilic attack at the ethanol moiety, favoring alternative pathways (e.g., oxidation to ketones).
- Electronic Effects : Electron-withdrawing substituents on the phenyl ring increase the electrophilicity of adjacent carbons, accelerating reactions like halogenation .
- Resolution : Computational modeling (DFT) predicts reactive sites, while experimental validation uses kinetic studies with varying substituents .
Q. How can contradictory data on receptor binding affinities be resolved?
- Case Study : Discrepancies in reported IC values for dopamine D2 receptors may arise from:
- Assay Variability : Differences in cell lines (CHO vs. HEK293) or radioligands (e.g., -spiperone vs. -raclopride) .
- Data Normalization : Use internal controls (e.g., haloperidol as a reference antagonist) to standardize results across studies.
- Advanced Methods : Surface plasmon resonance (SPR) provides label-free affinity measurements, reducing artifacts .
Q. What strategies improve the compound’s metabolic stability in pharmacokinetic studies?
- Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
